molecular formula C15H21NO4 B3088260 Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-methylbenzoate CAS No. 1184301-84-5

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-methylbenzoate

Cat. No.: B3088260
CAS No.: 1184301-84-5
M. Wt: 279.33 g/mol
InChI Key: RRQGNMTVPNQIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Structure : The compound consists of a methyl ester group attached to a 2-methylbenzoate ring, with an additional tert-butoxycarbonyl (Boc) protected amino group at the 5-position .

Synthesis Analysis

The synthesis of this compound involves several steps. One notable method is the conversion of N-(tert-butoxycarbonyl)-L-cysteine methyl ester to the desired product. Researchers have developed efficient one-pot methods for the synthesis of N-unprotected amino acid methyl esters from N-(Boc)-protected amino acids, which could be adapted for this compound .


Molecular Structure Analysis

The molecular structure of Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-methylbenzoate comprises a benzene ring (2-methylbenzoate) and an amino group (protected by the tert-butoxycarbonyl group). The ester linkage connects the benzene ring to the methyl group. The stereochemistry of the amino group is crucial for its biological activity .

Safety and Hazards

  • Safety Note : Buyer assumes responsibility to confirm product identity and purity. Sigma-Aldrich sells this product “as-is” without warranties .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of antibiotics like ceftolozane , suggesting that its targets could be bacterial cells, specifically the cell wall synthesis machinery.

Mode of Action

The presence of the tert-butoxycarbonyl (boc) group suggests it may act as a protecting group for the amino function during chemical reactions . This protection is crucial in multi-step synthesis processes, where the amino group needs to be shielded from reacting until the right step .

Biochemical Pathways

The compound is likely involved in the synthesis of more complex molecules. For instance, it has been used as an intermediate in the synthesis of ceftolozane, a cephalosporin antibiotic . The synthesis involves amination, reduction, esterification, trityl protection, and condensation steps .

Pharmacokinetics

The presence of the boc group can influence these properties by increasing the molecule’s size and altering its polarity .

Result of Action

As an intermediate in chemical synthesis, the primary result of its action is the formation of more complex molecules. In the case of ceftolozane synthesis, the compound contributes to creating a molecule with strong antibacterial activity against both Gram-positive and Gram-negative bacteria .

Action Environment

The action of this compound is highly dependent on the conditions of the chemical reactions it’s involved in. Factors such as temperature, pH, and the presence of other reactants can significantly influence its reactivity and the stability of the Boc group . Furthermore, the compound’s stability and reactivity can also be influenced by storage conditions .

Properties

IUPAC Name

methyl 2-methyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-6-7-11(8-12(10)13(17)19-5)9-16-14(18)20-15(2,3)4/h6-8H,9H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQGNMTVPNQIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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